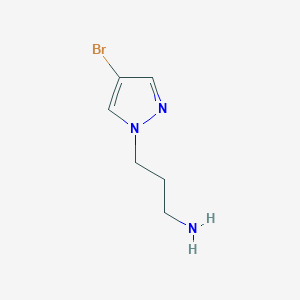

3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine

Descripción

3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine (CAS: 1431970-16-9 as the hydrochloride salt) is a brominated pyrazole derivative with a propan-1-amine side chain. Its molecular formula is C₆H₁₀BrN₃, and it has a molecular weight of 240.53 g/mol in its hydrochloride form . The compound features a pyrazole ring substituted with a bromine atom at the 4-position and a propylamine group at the 1-position. Key spectral identifiers include its ¹H NMR and ¹³C NMR signals, which reflect the amine and pyrazole protons and carbons, respectively . Safety data indicates it is harmful if swallowed (H302) and causes skin/eye irritation (H315, H319) .

Propiedades

IUPAC Name |

3-(4-bromopyrazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3/c7-6-4-9-10(5-6)3-1-2-8/h4-5H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQTYNMMQRQZLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000802-70-9 | |

| Record name | 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine typically involves the following steps:

Formation of 4-bromo-1H-pyrazole: This can be achieved by brominating pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Alkylation of 4-bromo-1H-pyrazole: The 4-bromo-1H-pyrazole is then reacted with 3-chloropropylamine in the presence of a base such as potassium carbonate or sodium hydride to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction Reactions: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate, hydrogen peroxide, or oxone can be used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Substitution Reactions: Products include 3-(1H-pyrazol-1-yl)propan-1-amine derivatives with different substituents replacing the bromine atom.

Oxidation Reactions: Products include imines, nitriles, or other oxidized derivatives of the amine group.

Reduction Reactions: Products include dihydropyrazoles or other reduced forms of the pyrazole ring.

Aplicaciones Científicas De Investigación

3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

Biological Studies: The compound can be used to study the effects of pyrazole derivatives on various biological systems, including enzyme inhibition and receptor binding.

Chemical Biology: It can serve as a probe to investigate the mechanisms of action of pyrazole-containing compounds in cellular processes.

Material Science:

Mecanismo De Acción

The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the amine group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Structural Features and Substituent Diversity

The following table summarizes structural differences between 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine and analogous pyrazole derivatives:

Key Observations :

- Substituent Complexity : The target compound has a simpler structure compared to derivatives like the sulfonamide- and carboxamide-containing analogs, which exhibit higher molecular weights and increased polarity .

- Bromo Position : All compared compounds retain the 4-bromo substitution, but variations in other positions (e.g., 3-cyclopropyl in ) influence steric and electronic properties.

Physical and Spectral Properties

Melting Points and Solubility

- This compound HCl: No melting point data available, but storage requires an inert atmosphere at 2–8°C .

- Sulfonamide Derivatives : Compound 17 (from ) melts at 129–130°C, likely due to hydrogen bonding from the sulfonamide group.

- Carboxamide Analogs: Compound 4k (from ) has a molecular weight of 630.10 g/mol, suggesting lower solubility in nonpolar solvents compared to the target compound.

Spectral Data

- IR Spectroscopy : The target compound lacks strong absorption bands for SO₂ (1164–1315 cm⁻¹) or C=O (1670 cm⁻¹), which are prominent in sulfonamide and carboxamide derivatives .

- NMR : The propan-1-amine chain in the target compound produces distinct δ 1.16–4.16 ppm signals for CH₂ and NH₂ groups , whereas aryl-substituted analogs (e.g., compound 17 ) show aromatic proton signals at δ 7.56–8.10 ppm.

Actividad Biológica

3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.12 g/mol. The compound features a brominated pyrazole moiety attached to a propanamine chain, which enhances its biological activity compared to other derivatives.

Antimicrobial Activity

Pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Research indicates that many pyrazole derivatives are effective against a variety of bacteria and fungi.

In Vitro Studies

A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound, using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays. The results are summarized in Table 1.

| Compound | MIC (μg/mL) | MBC (μg/mL) | Active Against |

|---|---|---|---|

| This compound | 0.22 - 0.25 | Not specified | Staphylococcus aureus, Staphylococcus epidermidis |

| Other Derivatives | Varies | Varies | Various pathogens |

The study indicated that the compound exhibited excellent activity against Staphylococcus aureus and Staphylococcus epidermidis, with significant inhibition of biofilm formation compared to standard antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied, with promising results for compounds similar to this compound.

Case Studies

In a comparative study involving various pyrazole derivatives against A549 human lung adenocarcinoma cells, the following observations were made:

| Compound | Viability (%) at 100 µM | IC50 (μM) |

|---|---|---|

| This compound | 62% | >60 |

| Standard (Cisplatin) | 20% | 5 |

The compound showed moderate cytotoxicity with a post-treatment viability of 62%, indicating potential as an anticancer agent . Additionally, it was noted that modifications to the pyrazole structure could enhance anticancer activity, suggesting avenues for further research.

Research has identified that pyrazole derivatives can act as inhibitors of key enzymes involved in bacterial resistance and cancer cell proliferation. For instance, the compound demonstrated inhibition against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.